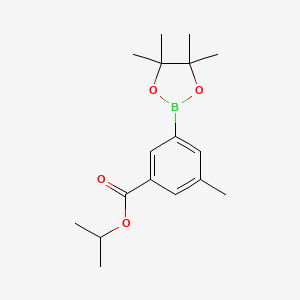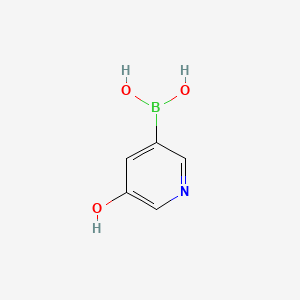
(5-Hydroxypyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Hydroxypyridin-3-yl)boronic acid” is a heterocyclic compound . It has a molecular weight of 138.92 . It is a solid substance that is stored at -20°C . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors .
Molecular Structure Analysis
The InChI code for “(5-Hydroxypyridin-3-yl)boronic acid” is1S/C5H6BNO3/c8-5-1-4 (6 (9)10)2-7-3-5/h1-3,8-10H . This indicates the molecular structure of the compound. Chemical Reactions Analysis
Boron-catalysed amidation reactions have been studied in detail . The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .Physical And Chemical Properties Analysis
“(5-Hydroxypyridin-3-yl)boronic acid” has a boiling point of 530.5±60.0 C at 760 mmHg . It is a solid substance that is stored at -20°C .Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including (5-Hydroxypyridin-3-yl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be used for marking specific cells or proteins for further study.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This can be used to alter protein structures or functions, which can be crucial in understanding biological processes or developing new therapeutics.
Separation Technologies
Boronic acids, including (5-Hydroxypyridin-3-yl)boronic acid, have been used in separation technologies . This can be particularly useful in the separation of specific molecules from a mixture, aiding in purification processes.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to interact with various biological structures can be harnessed to create effective therapeutic agents.
Catalysis
(5-Hydroxypyridin-3-yl)boronic acid is widely used in scientific research, including catalysis. As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a valuable tool in various chemical synthesis processes.
Drug Synthesis
This compound’s versatile nature allows for multiple applications, including drug synthesis. It can be used as a building block in the creation of new drugs, potentially leading to more effective treatments for various conditions.
Materials Science
In the field of materials science, (5-Hydroxypyridin-3-yl)boronic acid is an essential tool for advancing various fields of study. It can be used in the creation of new materials with unique properties, contributing to the development of new technologies.
Mécanisme D'action
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-hydroxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIJJCLRXUCETJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718331 |
Source


|
| Record name | (5-Hydroxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxypyridin-3-yl)boronic acid | |
CAS RN |
1208308-11-5 |
Source


|
| Record name | (5-Hydroxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

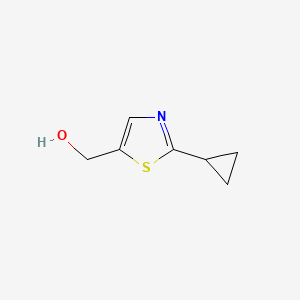
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)

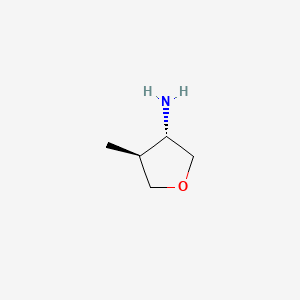

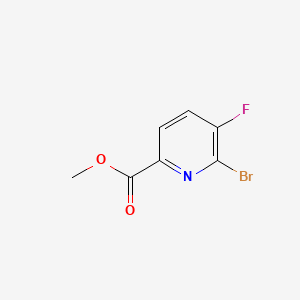
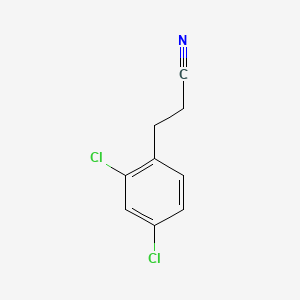
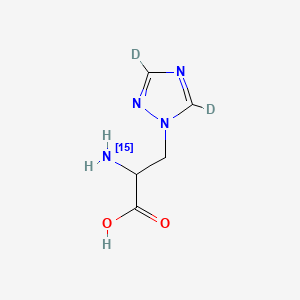

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)

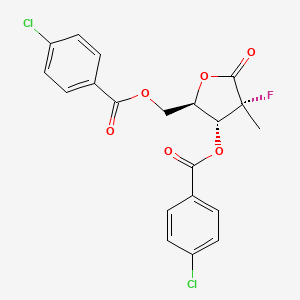
![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
